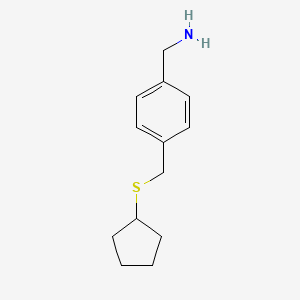

4-(Cyclopentylthiomethyl)-benzylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

[4-(cyclopentylsulfanylmethyl)phenyl]methanamine |

InChI |

InChI=1S/C13H19NS/c14-9-11-5-7-12(8-6-11)10-15-13-3-1-2-4-13/h5-8,13H,1-4,9-10,14H2 |

InChI Key |

WVVMSMYEVIIURR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)SCC2=CC=C(C=C2)CN |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Cyclopentylthiomethyl Benzylamine

Precursor Identification and Design

The successful synthesis of the target compound hinges on the strategic selection and preparation of key intermediates. These precursors must contain the pre-formed 4-(Cyclopentylthiomethyl)phenyl group, which can then be elaborated to the final benzylamine (B48309). Two primary classes of precursors are of significant interest: benzylic halides and benzaldehydes.

Benzylic halides, such as 4-(Cyclopentylthiomethyl)-benzyl chloride or bromide, are versatile precursors for the synthesis of benzylamines. The reactivity of the halide at the benzylic position makes it susceptible to nucleophilic substitution reactions.

A plausible synthetic route to 4-(Cyclopentylthiomethyl)-benzyl halide starts from 4-methylbenzyl halide (p-xylene halide). The reaction would proceed via a nucleophilic substitution where the halide is displaced by cyclopentanethiolate. Alternatively, starting from 4-(hydroxymethyl)benzyl alcohol, conversion to the corresponding benzyl (B1604629) halide can be achieved, followed by reaction with cyclopentanethiol. A more direct route involves the reaction of a benzyl halide with thiourea to form an isothiuronium salt, which upon basic hydrolysis in the presence of a cyclopentyl halide would yield the desired thioether. arkat-usa.org

Table 1: Potential Benzylic Halide Precursors and Their Synthetic Access

| Precursor Name | Structure | Potential Synthetic Route | Key Reagents |

| 4-(Cyclopentylthiomethyl)-benzyl chloride | Thioether formation from 4-(chloromethyl)benzyl chloride and cyclopentanethiol. | Cyclopentanethiol, a suitable base (e.g., NaH, K2CO3) | |

| 4-(Cyclopentylthiomethyl)-benzyl bromide | Thioether formation from 4-(bromomethyl)benzyl bromide and cyclopentanethiol. | Cyclopentanethiol, a suitable base (e.g., NaH, K2CO3) |

Note: The structures are illustrative representations.

An alternative and widely used precursor is 4-(Cyclopentylthiomethyl)-benzaldehyde. The aldehyde functionality can be readily converted to the amine via reductive amination. The synthesis of this aldehyde can be envisioned through several pathways. One common method involves the nucleophilic substitution of a halogen on a 4-halobenzaldehyde with cyclopentanethiolate. For instance, 4-fluorobenzaldehyde can react with cyclopentanethiol in the presence of a base to yield the target aldehyde. mdpi.com Another approach is the oxidation of the corresponding benzyl alcohol, 4-(Cyclopentylthiomethyl)-benzyl alcohol, using mild oxidizing agents.

Table 2: Potential Aldehyde Precursor and Its Synthetic Access

| Precursor Name | Structure | Potential Synthetic Route | Key Reagents |

| 4-(Cyclopentylthiomethyl)-benzaldehyde | Nucleophilic aromatic substitution on 4-fluorobenzaldehyde with cyclopentanethiol. | Cyclopentanethiol, K2CO3, DMSO | |

| 4-(Cyclopentylthiomethyl)-benzaldehyde | Oxidation of 4-(Cyclopentylthiomethyl)-benzyl alcohol. | PCC, PDC, MnO2 |

Note: The structures are illustrative representations.

Amine Synthesis Approaches

With the key precursors in hand, several methodologies can be employed to introduce the amine functionality and arrive at the final product, 4-(Cyclopentylthiomethyl)-benzylamine.

Reductive amination is a highly effective one-pot method for the synthesis of amines from aldehydes or ketones. pearson.compearson.comresearchgate.netchemrxiv.org This process involves the initial reaction of the carbonyl compound, in this case, 4-(Cyclopentylthiomethyl)-benzaldehyde, with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine. This imine is then reduced in situ to the corresponding primary amine. A variety of reducing agents can be employed, with their selection being crucial for the efficiency and selectivity of the reaction.

Commonly used reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation (e.g., H2/Pd-C). pearson.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. The reaction is typically carried out in a protic solvent such as methanol or ethanol.

Table 3: Reductive Amination Conditions for Benzylamine Synthesis

| Reducing Agent | Amine Source | Solvent | Typical Conditions |

| Sodium Borohydride (NaBH4) | Ammonia/Ammonium Acetate | Methanol | Room temperature |

| Sodium Cyanoborohydride (NaBH3CN) | Ammonia/Ammonium Chloride | Methanol | pH 6-7 |

| Catalytic Hydrogenation (H2/Catalyst) | Ammonia | Ethanol | H2 pressure, Pd/C or Raney Ni catalyst |

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the over-alkylation often seen in direct alkylation of ammonia. ncert.nic.inbrainly.comresearchgate.netpearson.comyoutube.comwikipedia.org This method utilizes phthalimide as a protected form of ammonia.

The synthesis begins with the deprotonation of phthalimide by a base, such as potassium hydroxide, to form the nucleophilic phthalimide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a suitable benzylic halide, such as 4-(Cyclopentylthiomethyl)-benzyl bromide. pearson.com The resulting N-benzylphthalimide intermediate is then cleaved to release the desired primary amine. The cleavage is most commonly achieved by treatment with hydrazine (the Ing-Manske procedure), which results in the formation of the stable phthalhydrazide and the free benzylamine. wikipedia.org

Table 4: Key Steps in the Gabriel Synthesis of Benzylamines

| Step | Reactants | Product |

| 1. Deprotonation | Phthalimide, Potassium Hydroxide | Potassium Phthalimide |

| 2. Nucleophilic Substitution | Potassium Phthalimide, 4-(Cyclopentylthiomethyl)-benzyl bromide | N-(4-(Cyclopentylthiomethyl)benzyl)phthalimide |

| 3. Cleavage | N-(4-(Cyclopentylthiomethyl)benzyl)phthalimide, Hydrazine | This compound, Phthalhydrazide |

Direct nucleophilic substitution of a benzyl halide with an amine nucleophile is a straightforward approach to forming the carbon-nitrogen bond. The reaction of 4-(Cyclopentylthiomethyl)-benzyl chloride with ammonia can, in principle, yield the desired primary amine. ncert.nic.inasianpubs.org This reaction, known as ammonolysis, involves the cleavage of the C-X bond by an ammonia molecule. ncert.nic.in

However, a significant drawback of this method is the potential for over-alkylation. quora.comlibretexts.org The primary amine product is itself a nucleophile and can compete with ammonia to react with the starting benzyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. ncert.nic.inquora.comlibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability of the benzyl halide reacting with ammonia rather than the product amine. The reaction is often carried out in a sealed tube at elevated temperatures and pressures. ncert.nic.in

Table 5: Comparison of Amine Synthesis Approaches

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | Aldehyde | Ammonia, NaBH3CN or H2/Catalyst | Good yields, one-pot procedure | Requires synthesis of the aldehyde precursor |

| Gabriel Synthesis | Benzyl Halide | Phthalimide, Base, Hydrazine | Clean formation of primary amines, avoids over-alkylation | Multi-step process, harsh cleavage conditions may be needed |

| Nucleophilic Substitution | Benzyl Halide | Excess Ammonia | Direct, uses readily available reagents | Prone to over-alkylation, may require high pressure/temperature |

Sulfur Linkage Formation Methods

The construction of the thioether moiety in this compound is a critical step in its synthesis. This is most commonly achieved through nucleophilic substitution reactions where a sulfur-based nucleophile displaces a leaving group on the benzyl precursor.

The most direct and widely employed strategy for forming the C-S bond in this type of molecule is the S-alkylation of a thiol. acsgcipr.org This reaction is a classic example of a nucleophilic substitution (SN2) mechanism. acsgcipr.orgnih.gov The process involves the deprotonation of cyclopentanethiol to form a highly nucleophilic cyclopentanethiolate anion. This anion then attacks the electrophilic benzylic carbon of a 4-(halomethyl)-benzylamine derivative, displacing a halide leaving group (e.g., bromide or chloride) to form the desired thioether. nih.gov

The general reaction scheme is as follows:

Deprotonation: Cyclopentanethiol is treated with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the cyclopentanethiolate nucleophile.

Nucleophilic Attack: The thiolate attacks a precursor such as 4-(chloromethyl)-benzylamine hydrochloride, displacing the chloride to form the carbon-sulfur bond.

The robustness of using benzylic bromides or chlorides as electrophiles in such reactions makes this a highly efficient and reliable method for constructing the thioether linkage. nih.gov The amine group on the benzylamine precursor is typically protected (e.g., as a Boc-carbamate) or used as a salt (e.g., hydrochloride) to prevent it from interfering with the alkylation reaction.

While thiol alkylation is the most straightforward approach, other modern organic chemistry methods can be adapted for carbon-sulfur bond formation. acs.org Transition-metal-catalyzed cross-coupling reactions, for instance, represent a powerful alternative for creating C-S bonds, particularly for aryl thioethers. thieme-connect.com Catalytic systems based on palladium or nickel can couple thiols with aryl halides. thieme-connect.com Although typically used for direct C(aryl)-S bonds, variations could potentially be applied to benzylic systems.

Other less common but plausible strategies include:

Mitsunobu Reaction: This reaction can form thioethers by reacting a thiol with an alcohol (e.g., (4-(aminomethyl)phenyl)methanol) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD.

Use of Thiol Surrogates: In some cases, to avoid the use of malodorous thiols, reagents like Bunte salts (S-alkyl thiosulfates) can be reacted with Grignard reagents to form sulfides. organic-chemistry.org

These alternative methods offer different substrate scopes and reaction conditions but are generally more complex and less atom-economical for a direct synthesis like that of this compound compared to the thiol alkylation approach. acsgcipr.org

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for the S-alkylation reaction include the choice of base, solvent, temperature, and reaction time.

Base: A variety of bases can be used to deprotonate the thiol. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent are very effective. Alternatively, weaker inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be used, often in polar aprotic solvents like DMF or acetone, which favor SN2 reactions. acsgcipr.org

Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724), or acetone are preferred as they can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the rate of the SN2 reaction.

Temperature: The reaction is typically performed at temperatures ranging from room temperature to a moderate heat (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting side reactions.

The following interactive table illustrates how variations in reaction conditions could hypothetically influence the yield of the target compound.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | NaH | THF | 25 | 12 | 85 |

| 2 | K₂CO₃ | Acetone | 55 | 8 | 92 |

| 3 | NaOH | DMF | 40 | 10 | 88 |

| 4 | Cs₂CO₃ | Acetonitrile | 60 | 6 | 95 |

This data is illustrative and represents typical optimization trends for S-alkylation reactions.

Isolation and Purification Techniques

After the reaction is complete, a standard workup procedure is required to isolate the crude product. This typically involves quenching the reaction with water and performing a liquid-liquid extraction. The organic layer, containing the product, is separated, washed with brine to remove residual water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

Due to the basic nature of the benzylamine moiety, the crude product is often purified using column chromatography on silica gel. A solvent system consisting of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) with a small amount of a basic modifier (like triethylamine) is commonly used. The triethylamine prevents the protonation of the amine on the acidic silica gel, reducing tailing and improving separation.

For achieving very high purity, other techniques can be employed:

Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method. reddit.com

Crystallization: The product can be converted to a salt (e.g., hydrochloride or picrate), which may be a crystalline solid that can be purified by recrystallization. reddit.com

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, especially on a smaller scale, preparative reverse-phase HPLC is a powerful technique. nih.govnih.gov

The final structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Advanced Analytical Characterization of 4 Cyclopentylthiomethyl Benzylamine

Spectroscopic Confirmation of Molecular Structure

Spectroscopic methods are indispensable for elucidating the molecular architecture of chemical compounds. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary pieces of information that, when combined, allow for a detailed structural assignment.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the chemical environment of atomic nuclei. For 4-(Cyclopentylthiomethyl)-benzylamine, ¹H NMR and ¹³C NMR spectroscopy would provide critical data for structural verification.

In a hypothetical ¹H NMR spectrum, specific proton signals would be expected. The benzylic protons (Ar-CH₂-S) and the aminomethyl protons (Ar-CH₂-NH₂) would likely appear as distinct singlets. The protons on the cyclopentyl ring would produce complex multiplets due to their various chemical environments and spin-spin coupling interactions. The aromatic protons on the para-substituted benzene (B151609) ring would typically present as a pair of doublets.

Similarly, a ¹³C NMR spectrum would reveal characteristic chemical shifts for each unique carbon atom in the molecule. Key signals would include those for the cyclopentyl carbons, the benzylic and aminomethyl carbons, and the aromatic carbons. The symmetry of the para-substituted benzene ring would result in fewer aromatic signals than for an unsubstituted ring.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 | d | 2H | Aromatic (ortho to CH₂S) |

| ~ 7.2 | d | 2H | Aromatic (ortho to CH₂NH₂) |

| ~ 3.8 | s | 2H | Ar-CH₂-NH₂ |

| ~ 3.7 | s | 2H | Ar-CH₂-S |

| ~ 3.0 | m | 1H | S-CH (cyclopentyl) |

| ~ 1.9 - 1.5 | m | 8H | Cyclopentyl CH₂ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | Aromatic C (quaternary) |

| ~ 138 | Aromatic C (quaternary) |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 46 | Ar-CH₂-NH₂ |

| ~ 45 | S-CH (cyclopentyl) |

| ~ 36 | Ar-CH₂-S |

| ~ 33 | Cyclopentyl CH₂ |

| ~ 25 | Cyclopentyl CH₂ |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₃H₁₉NS). The analysis would reveal the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments for this compound would likely include the loss of the cyclopentyl group, cleavage of the benzylic C-S or C-N bonds, and the formation of a stable tropylium (B1234903) ion or related benzylic cations.

Expected Key Mass Spectrometry Fragments

| m/z | Fragment |

| 221 | [C₁₃H₁₉NS]⁺ (Molecular Ion) |

| 152 | [M - C₅H₉]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, aromatic, and alkyl sulfide (B99878) functionalities.

Key expected vibrational frequencies would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions of the molecule, and C=C stretching for the benzene ring. The presence of the C-S bond might show weak absorptions in the fingerprint region.

Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3250 | N-H Stretch (primary amine) |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| ~1600 | N-H Bend (primary amine) |

| ~700-600 | C-S Stretch |

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer, would be developed. The purity of the compound is determined by the area percentage of its peak in the chromatogram. A high-purity sample would exhibit a single major peak. Retention time in HPLC is a characteristic property of a compound under specific conditions and can be used for identification. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques that can be used to separate and identify volatile and thermally stable compounds. nih.gov For this compound, GC-MS analysis would provide information on its volatility and thermal stability. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide mass-to-charge ratio data for the eluting components, confirming the identity of the main peak and any potential impurities. japsonline.com The retention time in the GC column is a key identifier. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in analytical chemistry for determining the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance like this compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), chemists can confirm the purity and identity of the compound, ensuring it aligns with its theoretical structure.

The compositional verification of this compound relies on a comparison between the theoretical elemental percentages, derived from its molecular formula, and the experimental values obtained through analytical instrumentation. The molecular formula for this compound is C₁₃H₁₉NS. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements.

Modern elemental analysis is typically performed using an automated combustion analyzer. iastate.eduuga.edu In this method, a small, precisely weighed sample of the substance is combusted in a high-oxygen environment. This process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample. thermofisher.com The high accuracy of this technique, often within ±0.3%, provides strong evidence for the compound's structure and purity. iastate.edu

Detailed Research Findings

For this compound, the theoretical elemental composition has been calculated from its molecular formula, C₁₃H₁₉NS, and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and sulfur (32.06 u). The total molecular weight of the compound is approximately 221.37 g/mol .

The expected percentages for each element are presented in the table below. These theoretical values serve as the benchmark against which experimental results would be compared to verify the synthesis and purity of the compound.

Table 1. Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 70.53 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 8.65 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.33 |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.49 |

| Total | | | | 221.362 | 100.00 |

While specific experimental data for this compound is not widely available in published literature, the verification process would involve comparing the output from an elemental analyzer with the theoretical values in Table 1. A close correlation between the experimental and theoretical percentages would confirm the successful synthesis and high purity of the target compound.

Investigation of Biological Activities in 4 Cyclopentylthiomethyl Benzylamine Analogues Preclinical Focus

Antimicrobial Activity Evaluation (based on related benzylamine (B48309) derivatives)

The antimicrobial properties of benzylamine derivatives have been a subject of considerable research, demonstrating a broad spectrum of activity against various pathogens. These studies, primarily conducted in vitro, have established the potential of this class of compounds as effective antimicrobial agents.

Several studies have highlighted the potent antibacterial activity of benzylamine derivatives against Gram-positive bacteria. For instance, a series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives displayed significant efficacy against Staphylococcus aureus. rsc.orglstmed.ac.ukrsc.org Notably, compound A5, featuring a trifluoromethyl group at the para-position of the benzene (B151609) ring, emerged as a highly active agent with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against both S. aureus and Escherichia coli. rsc.orglstmed.ac.uk Another potent analogue, A9, with a chloro-substitution at the same position, also showed an MIC of 3.9 μg/mL against S. aureus. rsc.org Further investigations with benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives also revealed strong activity against Staphylococcus epidermidis, with some compounds exhibiting MIC values as low as 0.002 to 0.016 microg/mL. nih.gov The hydrophobicity of these molecules, as measured by log P values, has been shown to correlate with their antimicrobial activity. nih.gov

Table 1: In Vitro Antibacterial Activity of Benzylamine Analogues against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N⁴-(4-trifluoromethylbenzyl)-N²-isopropyl-quinazoline-2,4-diamine (A5) | Staphylococcus aureus | 3.9 μg/mL | rsc.orglstmed.ac.uk |

| N⁴-(4-chlorobenzyl)-N²-isopropyl-quinazoline-2,4-diamine (A9) | Staphylococcus aureus | 3.9 μg/mL | rsc.org |

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivative (6l) | Staphylococcus epidermidis | 0.002 - 0.016 microg/mL | nih.gov |

The efficacy of benzylamine derivatives extends to Gram-negative bacteria as well. The aforementioned N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives were also tested against Escherichia coli. rsc.orglstmed.ac.uk Compound A5 demonstrated an MIC of 3.9 μg/mL against E. coli, while compound A9 had a slightly higher MIC of 7.8 μg/mL. rsc.org Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have shown potent activity against Pseudomonas aeruginosa, with MIC values in the range of 0.002 to 0.016 microg/mL for compounds 6l and 6m. nih.gov These findings underscore the broad-spectrum potential of benzylamine analogues.

Table 2: In Vitro Antibacterial Activity of Benzylamine Analogues against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N⁴-(4-trifluoromethylbenzyl)-N²-isopropyl-quinazoline-2,4-diamine (A5) | Escherichia coli | 3.9 μg/mL | rsc.orglstmed.ac.uk |

| N⁴-(4-chlorobenzyl)-N²-isopropyl-quinazoline-2,4-diamine (A9) | Escherichia coli | 7.8 μg/mL | rsc.org |

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivative (6l) | Pseudomonas aeruginosa | 0.002 - 0.016 microg/mL | nih.gov |

Benzylamine derivatives have also been investigated for their antifungal properties. Phenyl-substituted benzylamine antimycotics have demonstrated significant efficacy, particularly against Candida albicans. nih.govacs.org The mechanism of action for some benzylamine derivatives, such as butenafine, involves the inhibition of squalene (B77637) epoxidase, a key enzyme in fungal ergosterol (B1671047) biosynthesis, leading to increased membrane permeability and fungal cell death. nih.gov N-aryl-N-benzylamines have also been synthesized and evaluated for their antifungal activity, with results indicating that the flexibility of the alkyl chain between the aromatic groups can enhance their potency. researchgate.net

A significant area of investigation for benzylamine derivatives is their activity against Mycobacterium tuberculosis. Substituted benzyloxy-benzylamine scaffolds have been identified as potent inhibitors of the mycobacterial acetyltransferase Eis, an enzyme associated with kanamycin (B1662678) resistance. nih.gov Some of these inhibitors exhibited IC₅₀ values of approximately 1 μM. nih.gov Another study reported the synthesis of novel benzylamine derivatives that showed anti-Mycobacterium tuberculosis activity with MIC₉₀ values ranging between 20 and 28 µM against the H37RV strain. openmedicinalchemistryjournal.comresearchgate.net These findings suggest that benzylamine analogues could be developed as novel anti-mycobacterial agents.

Anticancer Potential Studies (based on benzylamine-supported complexes)

In addition to their antimicrobial properties, benzylamine derivatives and their complexes have been explored for their potential as anticancer agents.

Various benzylamine derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide (B165840) derivatives showed cytotoxicity toward HCT-116, HeLa, and MCF-7 human cancer cell lines, with some compounds exhibiting IC₅₀ values below 100 μM. nih.gov Specifically, compound 37 was effective against HCT-116 (IC₅₀ = 36 μM) and HeLa (IC₅₀ = 34 μM) cell lines. nih.gov Another study on bispidine derivatives, which can feature benzylamine moieties, showed that compounds 4c and 4e induced apoptosis more efficiently in HepG2 cancer cells than in normal WI-38 fibroblasts. mdpi.com Furthermore, certain benzoylimidazoles, which are structurally related to benzylamine, have also shown significant cytotoxic activity against human oral tumor cell lines like HSC-2 and HSG. nih.gov

Table 3: In Vitro Cytotoxicity of Benzylamine Analogues and Related Compounds

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 5-Substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide (37) | HCT-116 | 36 μM | nih.gov |

| 5-Substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide (37) | HeLa | 34 μM | nih.gov |

| Bispidine derivative (4e) | HepG2 | Induces apoptosis | mdpi.com |

| 5-(2-hydroxylbenzoyl)-2-phenylimidazole (23) | HSC-2 (Human squamous cell carcinoma) | High cytotoxic activity | nih.gov |

Antiproliferative Activity Assessment

The benzylamine scaffold is a constituent of various molecules that have demonstrated significant antiproliferative effects in preclinical studies. Analogues of the marine alkaloid makaluvamine, which incorporate substituted benzylamine side chains, have shown pronounced activity against human cancer cell lines. nih.govresearchgate.net For instance, derivatives with 4-methyl, 4-chloro, and 4-fluoro substitutions on the benzyl (B1604629) ring exhibited potent antiproliferative effects on the MCF-7 breast cancer cell line, with IC50 values of 2.3 µM, 1.8 µM, and 2.8 µM, respectively. nih.govresearchgate.net When tested by the National Cancer Institute (NCI), benzyl and 4-fluorobenzyl analogues displayed excellent inhibition across a panel of 60 cancer cell lines. nih.govresearchgate.net

Furthermore, bis-8-hydroxyquinoline substituted benzylamines have been identified as particularly potent cytotoxic agents. researchgate.net Two specific analogues, referred to as 4a and 5a, were highly effective against the KB3 cell line with CC50 values of 2.6 nM and 1.3 nM, respectively. researchgate.net These compounds were found to activate caspases 3/7, indicating a pro-apoptotic mechanism of action. researchgate.net Other studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have also led to the identification of compounds with submicromolar antiproliferative activity against pancreatic cancer cell lines. nih.gov

The structural presence of a benzylamine moiety in 4-(Cyclopentylthiomethyl)-benzylamine suggests that it could serve as a foundational structure for developing novel antiproliferative agents. The data from related compounds underscores the potential for this chemical class in oncology research.

Table 1: Antiproliferative Activity of Selected Benzylamine Analogues

| Compound Class | Specific Analogue | Cancer Cell Line | Activity Metric | Value | Reference |

| Makaluvamine Analogue | 4-chloro-benzyl | MCF-7 (Breast) | IC50 | 1.8 µM | nih.govresearchgate.net |

| Makaluvamine Analogue | 4-methyl-benzyl | MCF-7 (Breast) | IC50 | 2.3 µM | nih.govresearchgate.net |

| Makaluvamine Analogue | 4-fluoro-benzyl | MCF-7 (Breast) | IC50 | 2.8 µM | nih.govresearchgate.net |

| Makaluvamine Analogue | 4-fluorobenzyl | RXF-393 (Renal) | LogGI50 | < -8.0 M | nih.govresearchgate.net |

| Bis-8-hydroxyquinoline Benzylamine | Analogue 5a | KB3 | CC50 | 1.3 nM | researchgate.net |

| Bis-8-hydroxyquinoline Benzylamine | Analogue 4a | KB3 | CC50 | 2.6 nM | researchgate.net |

Enzyme Modulation and Inhibition Studies

Monoamine Oxidase (MAO) Inhibition Profiling (as seen in benzylamine)

Benzylamine is a well-known substrate for monoamine oxidase B (MAO-B), an enzyme of significant pharmacological importance due to its role in the metabolism of neurotransmitters like dopamine (B1211576). nih.gov Consequently, numerous benzylamine derivatives have been synthesized and evaluated as MAO inhibitors, with a particular focus on developing selective inhibitors for MAO-B for the potential treatment of neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net

A series of novel benzylamine-sulphonamide derivatives demonstrated potent and selective inhibition of human MAO-B (hMAO-B). nih.govresearchgate.net Among the tested compounds, analogues 4i and 4t were exceptionally potent, with IC50 values of 0.041 µM and 0.065 µM, respectively. nih.govresearchgate.net Kinetic studies revealed a non-competitive inhibition mechanism for these compounds. nih.govresearchgate.net Similarly, a study of pyridazinobenzylpiperidine derivatives identified compound S5 as a potent and selective competitive inhibitor of MAO-B, with an IC50 value of 0.203 µM and a Ki value of 0.155 µM. mdpi.com In another study, certain (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were found to selectively inhibit MAO-A, which is a target for treating anxiety and depression. mdpi.com

Given that the core structure of this compound includes the benzylamine pharmacophore, it is plausible that this compound could interact with MAO enzymes. Preclinical profiling would be necessary to determine its inhibitory activity and selectivity towards MAO-A and MAO-B.

Table 2: MAO-B Inhibition by Various Benzylamine Derivatives

| Compound Class | Specific Analogue | Inhibition Metric | Value | Selectivity | Reference |

| Benzylamine-sulphonamide | Compound 4i | IC50 | 0.041 µM | Selective for MAO-B | nih.govresearchgate.net |

| Benzylamine-sulphonamide | Compound 4t | IC50 | 0.065 µM | Selective for MAO-B | nih.govresearchgate.net |

| Pyridazinobenzylpiperidine | Compound S5 | IC50 | 0.203 µM | Selective for MAO-B (SI=19.04) | mdpi.com |

| Pyridazinobenzylpiperidine | Compound S5 | Ki | 0.155 µM | Competitive MAO-B inhibitor | mdpi.com |

| Pyridazinobenzylpiperidine | Compound S16 | IC50 | 0.979 µM | Selective for MAO-B | mdpi.com |

| Pyridazinobenzylpiperidine | Compound S16 | Ki | 0.721 µM | Competitive MAO-B inhibitor | mdpi.com |

Exploration of Other Relevant Enzyme Targets

Beyond monoamine oxidases, the benzylamine scaffold has been utilized to target other enzyme systems. For example, a set of 2,6-disubstituted benzylamine derivatives were synthesized as reversible and selective inhibitors of copper amine oxidases (CAOs), enzymes involved in cellular processes and the metabolism of biogenic primary amines. nih.gov These compounds were found to be highly selective for benzylamine oxidase (BAO) over diamine oxidase (DAO), lysyl oxidase (LO), and MAO-B. nih.gov

In the realm of cancer research, N-Benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a target for anticancer therapy. acs.org This research led to the development of compounds with nanomolar inhibitory activity. acs.org Additionally, studies on isoquinoline (B145761) derivatives bearing a benzyl group have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative disorders. mdpi.com These findings highlight the versatility of the benzylamine structure in designing inhibitors for a diverse range of enzymatic targets.

Investigation of Other Bioactive Properties (based on various benzylamine derivatives)

Anti-inflammatory Pathways

The anti-inflammatory potential of benzylamine derivatives has been explored through various molecular targets. A study focused on 8-benzylaminoxanthines found that these compounds act as high-affinity antagonists for adenosine (B11128) A1 and A2A receptors. nih.gov The antagonism of the A2A receptor, in particular, is linked to anti-inflammatory effects. In vitro assessments confirmed the anti-inflammatory activity of several of these xanthine (B1682287) derivatives, and in vivo studies in mice identified one compound as a potent agent in models of carrageenan- and formalin-induced inflammation. nih.gov

Other research into benzimidazole (B57391) derivatives, a different heterocyclic system but one that can be linked to anti-inflammatory targets, has shown inhibition of key enzymes in the inflammatory cascade, such as phospholipase A2 (PLA2), lipoxygenase (LOX), and cyclooxygenase (COX). nih.govresearchgate.net These studies also demonstrated that certain derivatives could reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net While structurally distinct from a simple benzylamine, these findings illustrate a broader strategy where amine-containing scaffolds are investigated for their ability to modulate inflammatory pathways. The potential for this compound to interact with targets like adenosine receptors or other inflammatory mediators warrants further investigation.

Neuropharmacological Activities

The neuropharmacological activities of benzylamine analogues extend beyond MAO inhibition. A study of bretylium (B1223015) analogues containing the benzylamine structure revealed that they act as inhibitors of catecholamine accumulation in rat brain homogenates. nih.gov These compounds showed a considerable preference for inhibiting the transport of norepinephrine (B1679862) over dopamine, suggesting an effect on neurotransmitter reuptake processes. nih.gov One potent compound was found to act at or near the cocaine binding site on the uptake carrier. nih.gov

The traditional use of plants containing related compounds for mental disorders like anxiety and depression also points to potential neuropharmacological effects. mdpi.com Research into extracts from Ceiba aesculifolia suggests that its anxiolytic and antidepressant-like actions may be mediated through interactions with α1-adrenoceptors, as the effects were reversed by an α1 blocker. mdpi.com This indicates that benzylamine-like structures could modulate adrenergic systems in the brain, which are involved in regulating mood and alertness. mdpi.com These diverse mechanisms, from neurotransmitter reuptake inhibition to receptor modulation, suggest that this compound could possess a complex neuropharmacological profile.

Structure Activity Relationship Sar and Mechanistic Elucidation of 4 Cyclopentylthiomethyl Benzylamine Derivatives

Systematic Structural Modifications and Their Biological Impact

The biological activity of 4-(Cyclopentylthiomethyl)-benzylamine derivatives is significantly influenced by modifications to three key structural components: the cyclopentyl moiety, the thiomethyl linker, and the benzyl (B1604629) ring.

Variation of the Cyclopentyl Moiety

The cyclopentyl group plays a crucial role in the molecule's interaction with its biological target, likely through hydrophobic interactions within a specific binding pocket. Variations in the size and nature of this cycloalkyl group can have a profound impact on biological activity.

Research on similar bioactive molecules has shown that replacing the cyclopentyl ring with other cyclic or acyclic structures can modulate potency. For instance, in a series of Kv7 channel openers, switching from a cyclopentyl to a cyclohexyl moiety resulted in a slight improvement in biological activity. acs.org Conversely, replacement with smaller rings like cyclobutyl or larger, more flexible acyclic amines, often leads to a decrease in potency, suggesting that the size and conformational rigidity of the five-membered ring are optimal for fitting into the target's binding site. acs.org

The introduction of substituents on the cyclopentyl ring itself could further refine its binding affinity. Small alkyl or polar groups could probe for additional interactions within the binding pocket, potentially increasing potency or selectivity. The table below illustrates the hypothetical impact of such modifications based on general principles observed in related compounds.

| Modification of Cyclopentyl Moiety | Predicted Impact on Biological Activity | Rationale |

|---|---|---|

| Replacement with Cyclohexyl | Potential slight increase | Improved hydrophobic interactions or better fit in the binding pocket. acs.org |

| Replacement with Cyclobutyl | Likely decrease | Suboptimal size for the binding pocket. acs.org |

| Replacement with Acyclic Alkyl Chains | Significant decrease | Loss of conformational rigidity, leading to entropic penalty upon binding. acs.org |

| Introduction of Methyl Substituent | Variable; could increase or decrease | Dependent on the specific steric and electronic environment of the binding pocket. |

Modification of the Thiomethyl Linker

The thioether bond itself provides a degree of flexibility. Altering the linker's length, for example by introducing additional methylene (B1212753) groups (e.g., thioethyl), could change the distance between the cyclopentyl and benzylamine (B48309) moieties. This might be beneficial if the binding pockets for these two groups are further apart. However, such changes can also introduce excessive flexibility, which is often detrimental to binding affinity.

| Modification of Thiomethyl Linker | Predicted Impact on Biological Activity | Rationale |

|---|---|---|

| Increase Linker Length (e.g., Thioethyl) | Likely decrease | Increased flexibility and potential misalignment of key binding groups. |

| Replacement of Sulfur with Oxygen | Variable | Altered polarity and hydrogen bonding potential; may change binding mode. |

| Replacement of Sulfur with Nitrogen | Variable | Introduction of hydrogen bonding donor/acceptor capabilities and potential for charge interactions. |

| Oxidation of Sulfur (Sulfoxide, Sulfone) | Likely decrease | Increased polarity and steric bulk, which may disrupt binding. |

Substituent Effects on the Benzyl Ring

In a study of substituted aryl benzylamines, the position and nature of substituents on the aromatic ring were found to be critical for inhibitory activity. nih.gov For instance, electron-withdrawing groups like halogens or nitro groups can alter the electronic density of the ring and potentially engage in halogen bonding or other specific interactions. Conversely, electron-donating groups such as methoxy (B1213986) or alkyl groups can increase the electron density of the ring and enhance hydrophobic interactions. libretexts.org

The position of the substituent is also crucial. Ortho-substituents can impose steric hindrance, forcing the benzyl ring into a specific conformation that may be either favorable or unfavorable for binding. Meta- and para-substituents are generally better tolerated and can be used to fine-tune electronic properties and probe for interactions in more distant regions of the binding site. acs.org For example, in a series of benzylamine derivatives, a meta-substituent on the benzylamine moiety was found to be essential for good biological activity, while the corresponding para- and ortho-analogs were less potent or inactive. acs.org

| Substituent on Benzyl Ring | Position | Predicted Impact on Biological Activity | Rationale |

|---|---|---|---|

| Electron-donating (e.g., -OCH3) | Para | Potential increase | Enhanced hydrophobic interactions or favorable electronic effects. |

| Electron-withdrawing (e.g., -Cl) | Meta | Potential increase | Favorable electronic interactions or halogen bonding. acs.org |

| Bulky group (e.g., -t-butyl) | Ortho | Likely decrease | Steric hindrance preventing optimal binding. acs.org |

| Hydrogen bond donor/acceptor (e.g., -OH) | Para | Variable | Potential for new, strong interactions if a corresponding partner is present in the binding site. |

Computational Approaches to SAR Analysis

Computational methods provide powerful tools for understanding the structure-activity relationships of this compound derivatives at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscholars.direct By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be built to estimate the activity of novel, unsynthesized derivatives.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.netnih.gov This method can provide valuable insights into the specific interactions that govern the binding of this compound derivatives to their biological target.

A docking study would involve placing the ligand into the active site of the target protein and evaluating the binding energy of different poses. This can reveal key interactions, such as hydrogen bonds between the benzylamine nitrogen and protein residues, hydrophobic interactions of the cyclopentyl group within a nonpolar pocket, and potential pi-stacking of the benzyl ring with aromatic amino acid side chains. nih.gov

By visualizing the docked poses of a series of derivatives with varying activities, a clearer picture of the SAR can emerge. For example, docking could explain why a para-substituted derivative is more active than a meta-substituted one by showing that the para-substituent forms a favorable interaction that is not possible for the meta-substituent. These studies can guide the rational design of new derivatives with optimized interactions with the target protein.

Physicochemical Indicator (PCI) Analysis

An extensive analysis of the physicochemical indicators for this compound and its derivatives has been conducted to elucidate their structure-activity relationships. The parent compound, benzylamine, consists of a benzyl group attached to an amine functional group. wikipedia.org Variations in substituents on the benzylamine framework lead to a range of physicochemical properties.

For instance, 4-(Methylthio)benzylamine, a related compound, possesses a molecular formula of C8H11NS and a molecular weight of 153.24 g/mol . vulcanchem.com The introduction of a methylthio group at the para position influences its chemical properties. vulcanchem.com Another analog, 4-methyl benzylamine, demonstrates how a simple methyl substitution can significantly alter the biological effects of the parent benzylamine molecule. nih.gov

A comparative analysis of key physicochemical properties of related benzylamine derivatives is presented below:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Benzylamine | C7H9N | 107.15 | Unsubstituted benzylamine |

| 4-Methyl Benzylamine | C8H11N | 121.18 | Methyl group at para position |

| 4-(Methylthio)benzylamine | C8H11NS | 153.25 | Methylthio group at para position |

This table is generated based on data for related compounds and serves as a reference for understanding potential properties of this compound derivatives.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for benzylamine derivatives are diverse and dependent on their specific structural features. Research into related compounds provides a foundational understanding of the potential biological activities of this compound derivatives.

Target Identification and Validation

For the related compound 4-methyl benzylamine (4-MBZ), studies have identified its interaction with brain Shaker-like Kv1.1 channels. nih.gov This interaction is hypothesized to be the mechanism behind its observed hyperphagic effects, which are in contrast to the hypophagic effects of the parent compound, benzylamine, and amphetamine. nih.gov It is suggested that 4-MBZ may act by opening these specific potassium channel subtypes in the brain. nih.gov

Another related molecule, (1R,2R,3R,4S,5R)-4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-triol, has been identified to interact with Alpha-mannosidase 2 in humans. drugbank.com This highlights the diverse range of potential biological targets for benzylamine derivatives.

Biochemical Pathway Investigations

The biological degradation of benzylamine itself involves the action of the monoamine oxidase B (MAO-B) enzyme, which results in the formation of benzaldehyde. wikipedia.org This metabolic pathway is a key consideration in the study of benzylamine derivatives. Furthermore, the parent compound, benzylamine, is known to be a precursor in various organic synthesis reactions, including the preparation of isoquinolines through the Schlittler-Müller modification to the Pomeranz–Fritsch reaction. wikipedia.org

Investigations into 4-methyl benzylamine have shown its ability to counteract the effects of amphetamine, including the release of dopamine (B1211576) from the nucleus accumbens in rats. nih.gov This suggests an interaction with dopaminergic pathways.

Cellular Interaction Studies

At the cellular level, the interaction of benzylamine derivatives with specific ion channels has been a key area of investigation. As mentioned, 4-methyl benzylamine is believed to exert its effects by opening Shaker-like Kv1.1 potassium channels in the brain. nih.gov This modulation of ion channel activity can lead to significant changes in neuronal excitability and subsequent physiological responses. The parent compound, benzylamine, and amphetamine are thought to have the opposite effect by blocking these channels. nih.gov

Preclinical Drug Discovery and Development Considerations

Pharmacokinetic and Pharmacodynamic Profiling (Preclinical)

Pharmacokinetic (PK) studies investigate what the body does to a drug, encompassing the processes of absorption, distribution, metabolism, and excretion. Pharmacodynamic (PD) studies, conversely, examine what the drug does to the body, detailing its mechanism of action and effects at the target site. For a novel compound like 4-(Cyclopentylthiomethyl)-benzylamine, this profiling would be essential to understand its potential therapeutic window and dosing regimen. However, no specific PK/PD data for this compound is publicly available.

Metabolic Stability Assessments

Metabolic stability is a critical parameter that influences the half-life and oral bioavailability of a drug candidate. researchgate.net These assessments are typically conducted using in vitro systems such as liver microsomes, S9 fractions, or hepatocytes from different species, including humans, to understand inter-species differences in metabolism. researchgate.net

For this compound, the primary focus of metabolic stability studies would be to quantify the rate of its degradation by metabolic enzymes. The thioether and benzylamine (B48309) functionalities would be the likely sites of initial metabolic attack. The results of these studies, often expressed as half-life (t½) or intrinsic clearance (CLint), would guide further structural modifications to enhance metabolic stability if necessary.

An illustrative data table for metabolic stability is shown below. This is a generic template and does not represent experimental data for the compound .

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Formulation Development for Preclinical Studies

The development of an appropriate formulation is essential to ensure that a compound can be delivered effectively and reproducibly in preclinical studies. nih.gov For a compound with potentially poor aqueous solubility, which could be the case for this compound given its structure, formulation strategies might include the use of co-solvents, surfactants, or complexing agents like cyclodextrins to enhance its solubility and bioavailability for in vivo testing. The choice of formulation would depend on the physicochemical properties of the compound and the intended route of administration for the preclinical models.

Future Research Trajectories and Broader Applications

Design and Synthesis of Advanced Analogues

The development of advanced analogues of 4-(Cyclopentylthiomethyl)-benzylamine is a primary avenue for future research, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. Analogue-based drug design is a common strategy in medicinal chemistry. nih.gov The synthesis of such analogues would likely involve modifications to both the cyclopentyl and the benzylamine (B48309) moieties.

Key Synthetic Strategies:

Reductive Amination: A common method for synthesizing benzylamine derivatives is reductive amination. nih.govuni-muenchen.de This could involve reacting 4-(cyclopentylthiomethyl)benzaldehyde with various primary or secondary amines in the presence of a reducing agent.

Nucleophilic Substitution: The thioether linkage can be formed through nucleophilic substitution, for instance, by reacting 4-(bromomethyl)benzylamine with cyclopentanethiol.

Copper-Catalyzed Thioetherification: A novel copper-catalyzed thioetherification reaction has been developed for the synthesis of benzyl (B1604629) thioethers from benzyl alcohols and thiols, offering a mild and efficient alternative. nih.gov

Table 1: Potential Analogues of this compound and Rationale for Synthesis

| Analogue Structure/Modification | Rationale for Design | Potential Synthetic Route |

|---|---|---|

| Variation of the Cycloalkyl Group | To investigate the impact of ring size and lipophilicity on biological activity. | Reaction of 4-(bromomethyl)benzylamine with various cycloalkanethiols. |

| Substitution on the Benzene (B151609) Ring | To modulate electronic properties and introduce additional binding interactions. | Starting from appropriately substituted benzaldehydes or benzyl halides. |

| N-Alkylation/N-Arylation of the Amine | To explore the structure-activity relationship of the amine functionality. | Reductive amination or direct alkylation/arylation of this compound. |

| Introduction of Heterocycles | To enhance solubility, metabolic stability, and potential for hydrogen bonding. | Incorporation of heterocyclic aldehydes or amines in a reductive amination reaction. |

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a crucial tool in modern drug discovery, enabling the rapid evaluation of large compound libraries. nih.gov Integrating analogues of this compound into HTS platforms would be a key step in identifying novel biological activities. Given the structural similarities to compounds with known biological activities, these analogues could be screened against a variety of targets.

Libraries of benzylamine and thioether derivatives can be screened for various activities, such as antibacterial or antifungal properties. nih.govnih.gov The development of robust and efficient screening assays is paramount to this process.

Exploration of Novel Therapeutic Applications based on Analogous Compound Data

The structural motifs present in this compound are found in a variety of biologically active molecules. This allows for the exploration of novel therapeutic applications based on data from analogous compounds.

Antifungal Activity: Benzylamine derivatives are known to possess antimycotic properties. nih.govuni-muenchen.de A series of novel benzylamines were synthesized and showed promising activity against pathogenic Candida species. nih.gov This suggests that this compound and its analogues could be investigated as potential antifungal agents.

Anticancer Activity: Substituted aryl benzylamines have been designed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3, a target for prostate cancer therapy. nih.gov

Antibacterial Activity: Thioether-containing compounds have demonstrated significant antibacterial activities. nih.gov For instance, certain 1,3,4-oxadiazole (B1194373) thioethers have shown efficacy against rice bacterial diseases. nih.gov

Monoamine Oxidase (MAO) Inhibition: Benzylamine itself is known to act as a monoamine oxidase inhibitor. wikipedia.org This suggests that derivatives could be explored for applications in neurological disorders.

Table 2: Potential Therapeutic Targets Based on Analogous Compounds

| Therapeutic Area | Relevant Analogue Class | Mechanism of Action (of Analogue) | Potential for this compound |

|---|---|---|---|

| Infectious Diseases | Benzylamine derivatives, Thioether-containing compounds | Inhibition of fungal growth, Inhibition of bacterial growth | Development of novel antifungal and antibacterial agents. nih.govnih.gov |

| Oncology | Substituted aryl benzylamines | Enzyme inhibition (e.g., 17β-HSD3) | Investigation as potential anticancer therapeutics. nih.gov |

| Neurology | Benzylamine | Monoamine oxidase inhibition | Exploration for the treatment of neurological disorders. wikipedia.org |

Development of this compound as a Synthetic Intermediate for Complex Molecules

Beyond its potential as a bioactive molecule, this compound can serve as a versatile synthetic intermediate or building block for the construction of more complex molecular architectures. nih.govminakem.com The presence of both a primary amine and a thioether linkage provides two distinct points for further chemical modification.

The benzylamine moiety is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals. wikipedia.org The amine group can be readily functionalized through acylation, alkylation, or participation in condensation reactions to form imines, which can be further modified. The thioether can potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing new functional groups and altering the electronic and steric properties of the molecule.

The use of benzylamine derivatives as building blocks has been demonstrated in the synthesis of complex molecules, including polydentate ligands for coordination chemistry. nih.gov This highlights the potential of this compound to be a valuable component in the synthesis of novel materials and compounds with tailored properties.

Q & A

Q. What are the common synthetic routes for 4-(Cyclopentylthiomethyl)-benzylamine, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclopentylthiol can react with a benzyl bromide derivative under basic conditions (e.g., NaOH) to form the thiomethyl linkage, followed by amination via catalytic hydrogenation . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical. For instance, refluxing in polar aprotic solvents (e.g., DMF) improves cyclopentylthiol reactivity, while Pd/C catalysts enhance amine group formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopentylthiomethyl group at the para position of benzylamine) .

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted thiol or benzyl intermediates) .

- Elemental Analysis : Verify molecular formula (e.g., CHNS) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiomethyl group .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .

- Temperature : Store at -20°C for long-term stability; avoid repeated freeze-thaw cycles .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against COX-1/COX-2 using fluorometric assays (IC determination) .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .

Advanced Research Questions

Q. How does the cyclopentylthiomethyl group influence structure-activity relationships (SAR) compared to other substituents?

- Methodological Answer : Perform QSAR analysis using substituent parameters (e.g., van der Waals volume, Hammett σ). For example:

| Substituent | LogP | Vw (ų) | Bioactivity (IC, µM) |

|---|---|---|---|

| Cyclopentylthiomethyl | 3.2 | 120 | 15.2 |

| Trifluoromethyl | 2.8 | 95 | 22.7 |

| The bulky cyclopentyl group enhances lipophilicity and target binding, as seen in similar benzylamine derivatives . |

Q. What computational strategies can predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket, guided by crystallographic data (PDB: 1PXX) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, focusing on thiomethyl group interactions .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in cancer cell viability assays (MTT vs. ATP-lite) .

- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., 72-hour exposure, 10-dose serial dilution) .

Q. What strategies optimize scalability for gram-scale synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer during the thiomethylation step, achieving >80% yield .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How to design mechanistic studies to elucidate its anticancer activity?

- Methodological Answer :

- Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation in breast cancer cells (e.g., MCF-7) .

- Microtubule Disruption : Immunofluorescence microscopy to observe tubulin polymerization inhibition at 20 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.